1-(3-Chlorophenyl)-3-methylbutan-1-amine
Description
1-(3-Chlorophenyl)-3-methylbutan-1-amine is a substituted phenethylamine derivative characterized by a 3-chlorophenyl group attached to the primary carbon of a branched 3-methylbutan-1-amine chain. The compound’s commercial availability is indicated by supplier listings, reflecting its use in synthetic or pharmacological research .
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C11H16ClN/c1-8(2)6-11(13)9-4-3-5-10(12)7-9/h3-5,7-8,11H,6,13H2,1-2H3 |
InChI Key |
GRIXKYOHBBJHBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=CC(=CC=C1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-methylbutan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and 3-methylbutan-1-amine.
Condensation Reaction: The initial step involves a condensation reaction between 3-chlorobenzaldehyde and 3-methylbutan-1-amine in the presence of a suitable catalyst, such as an acid or base.
Reduction: The resulting imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydroxide ions, alkoxide ions.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-3-methylbutan-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition to understand its biological activity and potential therapeutic effects.
Industrial Applications: It serves as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity and leading to physiological effects.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparison with Similar Compounds
Table 1: Key Properties of 1-(3-Chlorophenyl)-3-methylbutan-1-amine and Analogs
*Calculated based on molecular formula.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
